![molecular formula C10H16S8 B15160391 2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane CAS No. 832109-68-9](/img/structure/B15160391.png)
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane is a chemical compound with the molecular formula C10H16S6 It is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane typically involves the reaction of thiiranes with disulfides under controlled conditions. One common method involves the use of 2-chloromethylthiirane, which reacts with disulfides in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the thiirane rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride (NaBH4) for reduction reactions.
Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including redox reactions and enzyme activities. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology and related fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dithiane-2,5-Dimethanethiol: Similar in structure but lacks the thiirane rings.
2,5-Bis(mercaptomethyl)-1,4-dithiane: Contains mercaptomethyl groups instead of thiiran-2-yl groups.
Uniqueness
2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane is unique due to the presence of thiirane rings, which impart distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
832109-68-9 |
|---|---|
Formule moléculaire |
C10H16S8 |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
2,5-bis(thiiran-2-ylmethyldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C10H16S8/c1-7(11-1)3-15-17-9-5-14-10(6-13-9)18-16-4-8-2-12-8/h7-10H,1-6H2 |
Clé InChI |
QXCPIMWQWQSYKR-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)CSSC2CSC(CS2)SSCC3CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


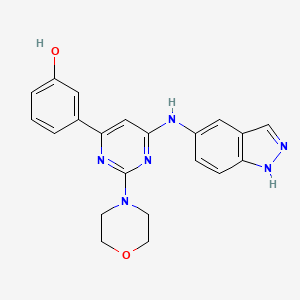
![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
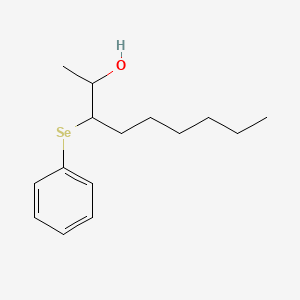
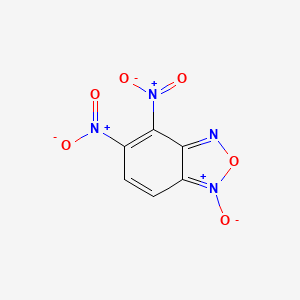
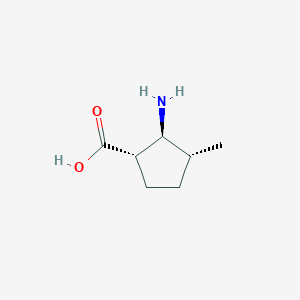

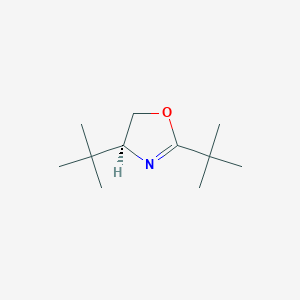
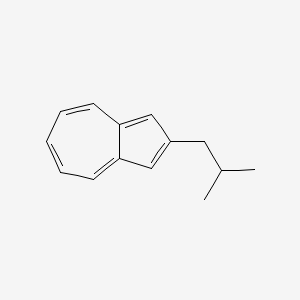
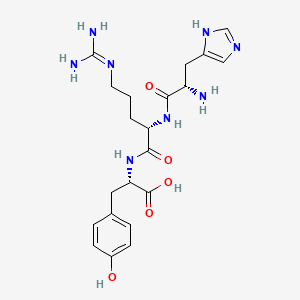
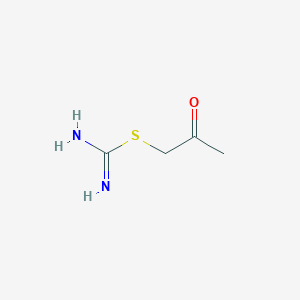
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
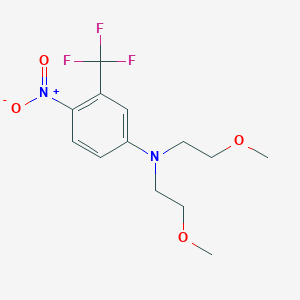
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
